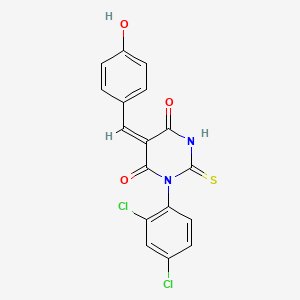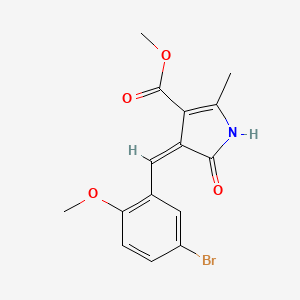![molecular formula C17H14N4O5 B5912619 ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ethyl 2-cyano-3-(3-nitro-5-phenoxyphenyl)-N-(phenyl)acrylamide and has a molecular formula of C24H18N4O5. In
作用机制
The mechanism of action of ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and induce DNA damage in cancer cells. Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes and the downregulation of anti-apoptotic proteins. Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
实验室实验的优点和局限性
One of the main advantages of using ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate in lab experiments is its potential as an anti-cancer agent. It has shown promising results in various studies and has the potential to be developed into a new cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate. One direction is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another direction is the study of its potential as a photosensitizer in photodynamic therapy for cancer treatment. Further studies are also needed to fully understand its mechanism of action and potential applications in other fields of scientific research.
合成方法
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate can be synthesized through a simple reaction between ethyl cyanoacetate and 3-nitro-5-phenoxybenzaldehyde in the presence of ammonium acetate. The reaction occurs through a condensation reaction between the carbonyl group of ethyl cyanoacetate and the aldehyde group of 3-nitro-5-phenoxybenzaldehyde. The resulting compound is then purified through recrystallization to obtain pure ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate.
科学研究应用
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
属性
IUPAC Name |
ethyl (2Z)-2-cyano-2-[(3-nitro-5-phenoxyphenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-2-25-17(22)16(11-18)20-19-12-8-13(21(23)24)10-15(9-12)26-14-6-4-3-5-7-14/h3-10,19H,2H2,1H3/b20-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJINUOCIUPUKBR-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(Ethyl cyano[2-(3-nitro-5-phenoxyphenyl)hydrazin-1-ylidene]formate) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)


![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)
![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)
![phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912632.png)
![2-oxo-2-phenylethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5912640.png)
